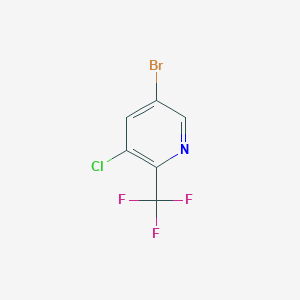![molecular formula C8H8ClN3 B6267129 1-[(1R)-1-azidoethyl]-2-chlorobenzene CAS No. 1604423-75-7](/img/no-structure.png)
1-[(1R)-1-azidoethyl]-2-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R)-1-Azidoethyl]-2-chlorobenzene is an organic compound with the molecular formula C8H8ClN3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a chlorobenzene ring
準備方法
The synthesis of 1-[(1R)-1-azidoethyl]-2-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzene, which serves as the base structure.
Introduction of Ethyl Group: An ethyl group is introduced to the benzene ring through a Friedel-Crafts alkylation reaction.
Azidation: The ethyl group is then converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-[(1R)-1-Azidoethyl]-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include sodium azide, lithium aluminum hydride, and various solvents like DMF and tetrahydrofuran (THF). Major products formed from these reactions include amines and triazoles.
科学的研究の応用
1-[(1R)-1-Azidoethyl]-2-chlorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[(1R)-1-azidoethyl]-2-chlorobenzene involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in click chemistry, a powerful tool for synthesizing complex molecules with high efficiency and specificity.
類似化合物との比較
1-[(1R)-1-Azidoethyl]-2-chlorobenzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-2-chlorobenzene: Lacks the ethyl group, making it less versatile in certain chemical reactions.
1-[(1R)-1-Azidoethyl]-4-chlorobenzene: The position of the chlorine atom affects the compound’s reactivity and applications.
1-[(1R)-1-Azidoethyl]-2-fluorobenzene: The presence of a fluorine atom instead of chlorine can alter the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1R)-1-azidoethyl]-2-chlorobenzene involves the conversion of 2-chlorobenzoic acid to the final product through a series of reactions.", "Starting Materials": ["2-chlorobenzoic acid", "sodium azide", "thionyl chloride", "triethylamine", "ethyl bromide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water"], "Reaction": ["Step 1: Conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride and triethylamine as a catalyst.", "Step 2: Conversion of 2-chlorobenzoyl chloride to 2-chlorobenzonitrile using sodium azide as a nucleophile.", "Step 3: Conversion of 2-chlorobenzonitrile to 1-[(1R)-1-azidoethyl]-2-chlorobenzene using ethyl bromide and sodium hydroxide as a base.", "Step 4: Purification of the product using hydrochloric acid and diethyl ether as a solvent.", "Step 5: Recrystallization of the product from water to obtain the final product."] } | |
CAS番号 |
1604423-75-7 |
分子式 |
C8H8ClN3 |
分子量 |
181.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



